N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide
Description
N-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a fluorinated small-molecule compound featuring a pyrrolidine ring connected to a 5-fluoropyrimidine moiety via an ether linkage, with an acetamide group at the terminal position. The fluorine atom at the pyrimidine’s 5-position likely enhances metabolic stability and target binding affinity, a common strategy in drug design .
Properties
IUPAC Name |
N-[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O3/c1-8(18)14-6-11(19)17-3-2-10(7-17)20-12-15-4-9(13)5-16-12/h4-5,10H,2-3,6-7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPAKYMDRGLDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves the following steps:
Formation of the Fluoropyrimidine Intermediate: The starting material, 2-chloro-5-fluoropyrimidine, is reacted with a suitable nucleophile to introduce the fluorine atom at the desired position on the pyrimidine ring.
Pyrrolidine Ring Formation: The fluoropyrimidine intermediate is then reacted with a pyrrolidine derivative under appropriate conditions to form the pyrrolidine ring.
Acetylation: The final step involves the acetylation of the pyrrolidine derivative to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the desired therapeutic effects. Further research is needed to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison
Key Observations :
- The target compound’s pyrrolidine-fluoropyrimidine-acetamide architecture is distinct from oxazolidinone-based antibacterial agents (e.g., ) and larger heterocyclic systems (e.g., chromenones in ).
- Unlike the thioacetamide group in ’s compound, the target features an oxygen-based ether linkage, which may alter solubility and target interactions.
Pharmacological and Functional Comparisons
Insights :
- Fluoropyrimidine derivatives (e.g., ) often target bacterial DNA synthesis or human kinases. The target compound’s fluoropyrimidine moiety may similarly inhibit enzymes like thymidylate synthase or receptor tyrosine kinases.
- The acetamide group in ’s compound is associated with metabolic stability but lacks direct activity data, suggesting the target compound may require functional group optimization for efficacy.
Table 3: Physicochemical Properties
Synthesis Notes:
Biological Activity
N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a fluoropyrimidine moiety , which are known for their roles in various biological activities. The presence of these structural elements suggests potential applications in targeting specific enzymes and cellular pathways.
The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in cellular processes. The fluoropyrimidine moiety is particularly significant as it can inhibit certain enzymes and receptors, disrupting normal cellular functions and potentially leading to therapeutic effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |
| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |
| This compound | Pyrrolidine, fluoropyrimidine | Potential anticancer/antiviral |
Case Studies and Research Findings
-
Anticancer Activity :
- A study explored the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic effects, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the inhibition of specific signaling pathways.
-
Antiviral Potential :
- Similar compounds have shown efficacy against viral infections. Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for further investigation in antiviral therapies.
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Enzyme Inhibition :
- Research indicates that this compound may inhibit enzymes involved in metabolic pathways, which could have implications for treating conditions like diabetes or hypertension. The specificity of enzyme inhibition remains an area for further exploration.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
-
Formation of the Fluoropyrimidine Intermediate :
- Starting from 2-chloro-5-fluoropyrimidine, a nucleophilic substitution introduces the fluorine atom.
-
Pyrrolidine Ring Formation :
- The fluoropyrimidine intermediate reacts with a pyrrolidine derivative to form the pyrrolidine ring.
-
Acetylation :
- The final step involves acetylating the pyrrolidine derivative to yield the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
